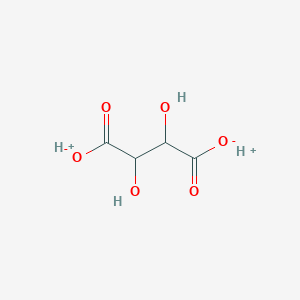

2,3-Dihydroxysuccinsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

DL-Weinsäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Biologie: Sie dient als Chelatbildner in biochemischen Studien.

Wirkmechanismus

DL-Weinsäure entfaltet ihre Wirkung hauptsächlich durch ihre sauren Eigenschaften. Sie kann den pH-Wert von Lösungen senken, was sie in verschiedenen Anwendungen wie der Lebensmittelkonservierung und der Pharmazie nützlich macht . In biologischen Systemen wirkt sie als Chelatbildner, bindet an Metallionen und beeinflusst deren Verfügbarkeit und Aktivität .

Wirkmechanismus

Target of Action

Tartaric acid, also known as 2,3-Dihydroxysuccinic acid, is a naturally occurring organic acid found in many fruits, most notably in grapes . It primarily targets the digestive system, specifically the stomach, where it interacts with sodium bicarbonate .

Mode of Action

Tartaric acid’s mode of action involves generating carbon dioxide through interaction with sodium bicarbonate following oral administration . This interaction results in the extension of the stomach and provides a negative contrast medium during double contrast radiography .

Biochemical Pathways

The biosynthesis of Tartaric Acid in plants involves the hydrolysis and oxidation of Ascorbic Acid (Asc) to 2-Keto-L-gulonic acid (2-KGA), which is subsequently reduced to L-Idonic acid by the enzyme 2-keto-L-gulonic acid reductase (2-KGR) . This pathway is the primary pathway in grape and other high Tartaric Acid-accumulating plants .

Pharmacokinetics

It is known that tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . The generated carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography .

Result of Action

The primary result of Tartaric Acid’s action is the generation of carbon dioxide gas when combined with sodium bicarbonate . This gas expands the dough or batter, resulting in the desired rise and texture of the final product . In the wine industry, Tartaric Acid plays a crucial role in controlling the acidity of wines. It helps balance the flavors and acts as a natural antioxidant .

Action Environment

Tartaric Acid is highly soluble in water and has a relatively low pH, making it an effective acidulant in various applications . In the wine industry, Tartaric Acid plays a crucial role in controlling the acidity of wines. It helps balance the flavors and acts as a natural antioxidant . Environmental factors such as temperature and pH can influence the action, efficacy, and stability of Tartaric Acid .

Vorbereitungsmethoden

DL-Weinsäure wird hauptsächlich mit Maleinsäureanhydrid als Rohmaterial synthetisiert. Der Prozess umfasst drei Hauptschritte :

Hydrolyse von Maleinsäureanhydrid: Maleinsäureanhydrid wird zu Maleinsäure hydrolysiert.

Epoxidierung: Maleinsäure wird mit Wasserstoffperoxid in Gegenwart eines Katalysators wie Natriumwolframat epoxidiert.

Hydrolyse von Epoxysuccinsäure: Die resultierende Epoxysuccinsäure wird mit Schwefelsäure zu DL-Weinsäure hydrolysiert, gefolgt von der Entfernung der Schwefelsäure durch Zugabe von Calciumhydroxid.

Analyse Chemischer Reaktionen

DL-Weinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann zu Dihydroxymaleinsäure oxidiert werden.

Reduktion: Die Reduktion von DL-Weinsäure kann Weinsäurealdehyd ergeben.

Substitution: Sie kann mit Basen reagieren, um Weinsäuresalze zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid für Oxidationsreaktionen und Natriumhydroxid für Substitutionsreaktionen . Zu den wichtigsten gebildeten Produkten gehören Weinsäuresalze und Dihydroxymaleinsäure.

Vergleich Mit ähnlichen Verbindungen

DL-Weinsäure ist durch ihre racemische Mischung aus beiden Enantiomeren einzigartig, wodurch sie optisch inaktiv ist. Ähnliche Verbindungen sind:

L-Weinsäure: Die natürlich vorkommende Form, die optisch aktiv ist und in der Lebensmittel- und Pharmaindustrie weit verbreitet ist.

D-Weinsäure: Das Enantiomer der L-Weinsäure, ebenfalls optisch aktiv.

Meso-Weinsäure: Ein optisch inaktives Diastereomer mit unterschiedlichen physikalischen Eigenschaften im Vergleich zu den aktiven und racemischen Formen.

Die Einzigartigkeit der DL-Weinsäure liegt in ihrer racemischen Natur, die im Vergleich zu ihren Enantiomeren und Diastereomeren andere Eigenschaften und Anwendungen bietet .

Biologische Aktivität

DL-Tartaric acid, a naturally occurring organic acid with the formula CHO, is known for its diverse biological activities and applications in various fields, including food science, pharmaceuticals, and agriculture. This article explores the biological activity of DL-tartaric acid, focusing on its effects on growth performance, gut microbiota, immune responses, and antioxidant properties.

DL-Tartaric acid exists in several forms: the D-, L-, and meso forms. It is a dihydroxy dicarboxylic acid that plays a significant role in various biochemical processes. Its unique structure allows it to interact with biological systems effectively.

Biological Activities

1. Growth Performance in Aquaculture

Recent studies highlight the positive effects of dietary DL-tartaric acid on the growth performance of Pacific White Shrimp (Litopenaeus vannamei). In a study published in 2024, shrimp fed with a diet containing 7.5 g/kg of tartaric acid exhibited improved growth metrics, including:

- Weight Gain (WG) : Increased by 15% compared to control groups.

- Specific Growth Rate (SGR) : Enhanced by 12%.

- Feed Conversion Ratio (FCR) : Improved by 10% .

Table 1: Growth Performance Parameters

| Parameter | Control Group | TA Group (7.5 g/kg) | Improvement (%) |

|---|---|---|---|

| Weight Gain (g) | 25 | 28.75 | 15 |

| SGR (%/day) | 1.2 | 1.344 | 12 |

| FCR | 1.5 | 1.35 | 10 |

2. Effects on Gut Microbiota

The inclusion of DL-tartaric acid in diets has been shown to positively influence gut microbiota composition. The study indicated a significant increase in lactic acid bacteria (LAB), which are beneficial for digestive health:

- LAB counts increased by approximately 20% in shrimp fed with tartaric acid.

- Total bacterial counts (TBC) also showed a notable rise, suggesting enhanced gut health and nutrient absorption capabilities .

3. Immune Responses

DL-tartaric acid has been associated with enhanced immune responses in aquatic species. Key findings include:

- Lysozyme Activity : Increased by up to 30% in treated groups.

- Phenoloxidase (PO) Activity : Enhanced by 25%, indicating improved innate immune function.

- Antioxidant Markers : Significant increases in superoxide dismutase (SOD) and catalase (CAT) activities were observed, correlating with reduced oxidative stress levels .

Table 2: Immune Response Parameters

| Parameter | Control Group | TA Group (7.5 g/kg) | Improvement (%) |

|---|---|---|---|

| Lysozyme Activity | 0.5 | 0.65 | 30 |

| PO Activity | 0.4 | 0.5 | 25 |

| SOD Activity | 12 | 15 | 25 |

| CAT Activity | 8 | 10 | 25 |

Antioxidant Properties

The antioxidant capacity of DL-tartaric acid is significant due to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that tartaric acid can lower malondialdehyde (MDA) levels, a marker of lipid peroxidation, thereby protecting cellular integrity.

Case Studies

Several case studies have documented the effects of DL-tartaric acid across different species:

- Aquatic Species : A study conducted on shrimp demonstrated that dietary supplementation with DL-tartaric acid not only improved growth but also enhanced resistance against Vibrio parahaemolyticus, a common pathogen affecting aquaculture .

- Plant Systems : Tartaric acid's role in grapevines has been investigated, revealing its involvement in biosynthesis pathways that contribute to plant health and fruit quality .

Eigenschaften

IUPAC Name |

2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tartaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031477 | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], WHITE CRYSTALLINE POWDER. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.984 @ 18 °C, Relative density (water = 1): 1.79 | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS | |

CAS No. |

526-83-0, 133-37-9, 87-69-4, 868-14-4 | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-dihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

206 °C | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Tartaric acid has the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol.

A: Tartaric acid exhibits characteristic peaks in infrared (FTIR) spectroscopy corresponding to its functional groups, including O-H stretching, C=O stretching, and C-O stretching vibrations. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, specifically 27Al and 29Si MAS NMR, has been used to study the interaction of tartaric acid with cement components like tricalcium silicate (C3S) and tricalcium aluminate (C3A). []

A: Citric acid demonstrates a significant retarding effect on the setting time of GMC but tends to decrease its compressive and bending strength. [] The addition of cellulose ethers like CMC can mitigate this strength reduction. [] SEM analysis reveals that citric acid significantly impacts the pore structure and crystal formation within the GMC. []

A: While not typically a primary soil washing agent, tartaric acid, particularly at a 1 M concentration with a 24-hour contact time, has shown potential for lead removal from contaminated soils. [] Its effectiveness varies depending on soil type (sandy > clay > loamy) and the initial lead concentration. [] Adding potassium chloride (KCl) to tartaric acid solutions can further enhance lead removal, particularly in clay and loamy soils. []

A: Adding tartaric acid to a sulfuric acid electrolyte during the anodic oxidation of a titanium alloy (Ti–6.5Al–1Mo–1V–2Zr) affects the resulting oxide film. [] Tartaric acid reduces film crystallinity and oxygen evolution within the film's pores, ultimately enhancing the film growth rate. [] This effect is attributed to the reduced dissolution rate of the anodic film in the presence of tartaric acid. []

A: In winemaking, tartaric acid is used for must acidification, a crucial step in hot climates where grapes have lower natural acidity. [] Gypsum (CaSO4 · 2H2O) can be used in conjunction with tartaric acid to lower must pH and reduce the required amount of tartaric acid. []

A: Research suggests that the tartaric acid present in wine may be beneficial in preventing the recurrence of calcium oxalate kidney stones. [] HPLC methods have been developed for the rapid determination of tartaric acid content in various wines. []

A: Tartaric acid has been successfully used as a pillaring agent in the synthesis of layered double hydroxides (LDHs). [] These optical pure tartaric acid-pillared hydrotalcites have shown promise in the chiral extraction of enantiomers, such as terbutaline. []

A: Tartaric acid has been shown to inhibit the formation of polynuclear Al13 tridecamer species, a major hydrolyzed form of aluminum. [] This inhibition is observed across a range of tartaric acid concentrations (10-3-10-1 M) and is evident through changes in crystal morphology and spectroscopic data. []

A: Yes, tartaric acid and its derivatives are frequently employed as chiral resolving agents. [, , ] For instance, tartaric acid benzyl ester has been used in microemulsion liquid membrane systems for the enantioseparation of α-cyclohexyl mandelic acid. []

A: Studies using temperature-programmed desorption and scanning tunneling microscopy have shown that tartaric acid modified Pd(111) surfaces exhibit enantioselective chemisorption of chiral epoxides like glycidol. [] This enantioselectivity is attributed to the formation of bitartrate species on the Pd surface, which engage in specific hydrogen bonding interactions with the chiral molecules. []

A: Research suggests that tartaric acid, even at low doses (50 µg/kg intravenously), can induce a significant decrease in mean arterial pressure (MAP) in both normotensive and hypertensive rats. [] This effect is partially mediated by muscarinic receptor activation and nitric oxide (NO) release, as evidenced by the inhibitory effects of atropine and L-NAME pretreatment. []

A: Tartaric acid plays a crucial role as a pH buffer in the enzymatic degradation of lignin by lignin peroxidase (LiP). [] QM/MM MD simulations and electron transfer (ET) theories suggest that tartaric acid stabilizes the Trp171-H•+ cation radical intermediate formed during the catalytic cycle. [] This stabilization facilitates the oxidation of the lignin substrate and enhances the overall degradation rate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.